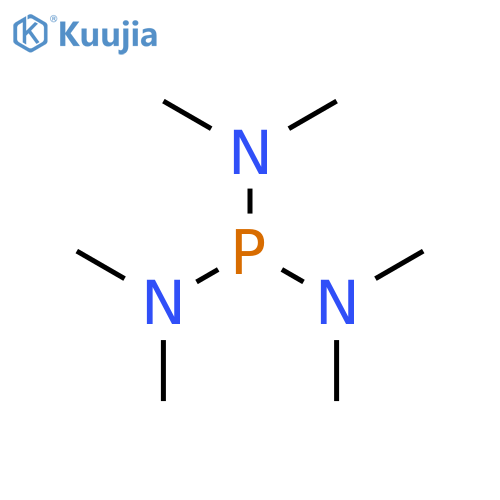Cas no 1608-26-0 (Tris(dimethylamino)phosphine)

Tris(dimethylamino)phosphine structure
商品名:Tris(dimethylamino)phosphine
Tris(dimethylamino)phosphine 化学的及び物理的性質
名前と識別子
-
- Hexamethylphosphorous triamide
- Tris(dimethylamino)phosphine
- HMPT
- Tris(dimethylamino)phosphine (may contain precipitate)
- HEXAMETHYL PHOSPHORUS TRIAMIDE
- (Me2N)3P HMPT
- Hexamethylphosphorous Triamide (may contain precipitate)
- Hexamethyltriamidophosphite
- Hexamethyltriaminophosphine
- HMPT (may contain precipitate)
- N,N,N',N',N'',N''-Hexamethylphosphinetriamine
- N-[bis(dimethylamino)phosphanyl]-N-methylmethanamine
- (Me2N)3P
- Hexametapil
- PHOSPHOROUS TRIAMIDE, HEXAMETHYL-
- Phosphine, tris(dimethylamino)-
- HMPT (VAN)
- [bis(dimethylamino)phosphanyl]dimethylamine
- phosphorous triamide, N,N,N',N',N'',N''-hexamethyl-
- Hexamethylphosphorus triamide
- (ME
- MFCD00008301
- AKOS005256795
- Hexamethyl phosphorous triamide
- 6072HG2UW4
- 4-04-00-00274 (Beilstein Handbook Reference)
- Tris(dimethylamino)phosphine, purum, >=97.0% (GC)
- Tris(dimethylamino)phosphine, 97%
- DTXSID6061816
- tris (dimethylamino)phosphine
- P(NMe2)3
- T1317
- Q1036060
- CS-W017919
- N-[bis(dimethylamino)phosphanyl]-N-methyl-methanamine
- ((CH3)2N)3P
- A810188
- EINECS 216-534-4
- SCHEMBL7949368
- J-802222
- SCHEMBL40484
- STR07323
- Q-201901
- NSC-102707
- hexamethyl phosphorous acid triamide
- 1608-26-0
- hexamethylphosphoroustriamide
- tris-dimethylaminophosphine
- trisdimethylaminophosphorus
- 59758-27-9
- NS00025239
- N-[bis(dimethylamino)phosphino]-N-methylmethanamine
- BCP22562
- InChI=1/C6H18N3P/c1-7(2)10(8(3)4)9(5)6/h1-6H
- UNII-6072HG2UW4
- EN300-175975
- BP-13042
- tris-(dimethylamino) phosphine
- NSC 102707
- N,N,N',N',N'',N''-hexamethylphosphorous triamide
- N-[bis(dimethylamino)phosphanyl]-N-methylmethanamin
- Tri(dimethylamino)phosphine
- NSC102707
- Trisdimethylaminophosphine
- BRN 0906778
- FT-0627026
- AI3-19434
- AMY39380
- Tris(dimethylamino)phosphine,98%
- DB-009752
- DTXCID4035174
- Phosphine, tris(dimethylamino)
- Phosphorous triamide, N,N,N',N',N'',N''hexamethyl
- Phosphorous triamide, hexamethyl
-
- MDL: MFCD00008301
- インチ: 1S/C6H18N3P/c1-7(2)10(8(3)4)9(5)6/h1-6H3
- InChIKey: XVDBWWRIXBMVJV-UHFFFAOYSA-N
- ほほえんだ: P(N(C([H])([H])[H])C([H])([H])[H])(N(C([H])([H])[H])C([H])([H])[H])N(C([H])([H])[H])C([H])([H])[H]
- BRN: 0906778
計算された属性
- せいみつぶんしりょう: 163.12400
- どういたいしつりょう: 163.124
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 74
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 9.7
じっけんとくせい
- 色と性状: 黄色の液体。
- 密度みつど: 0.898 g/mL at 25 °C(lit.)
- ゆうかいてん: -44 ºC
- ふってん: 163°C
- フラッシュポイント: 華氏温度:80.6°f
摂氏度:27°c - 屈折率: n20/D 1.463(lit.)
- すいようせい: はんのう
- あんていせい: Stable. Highly flammable - note low flash point. Incompatible with oxidizing agents.
- PSA: 23.31000
- LogP: 0.89810
- ようかいせい: 水、アルコール、エーテル、ベンゼンに可溶である。
- かんど: Moisture Sensitive
Tris(dimethylamino)phosphine セキュリティ情報
-
記号:


- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H226,H340,H350
- 警告文: P201,P308+P313
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 45-46-10
- セキュリティの説明: S53-S45-S36/37/39-S26-S16
- 福カードFコード:10
- RTECS番号:TH3390000
-
危険物標識:

- 危険レベル:3
- 包装グループ:III
- ちょぞうじょうけん:0-10°C
- 危険レベル:3
- 包装カテゴリ:III
- リスク用語:R10; R36/37/38; R40
- セキュリティ用語:3
- 包装等級:III
- TSCA:Yes
Tris(dimethylamino)phosphine 税関データ
- 税関コード:29299000
- 税関データ:
中国税関コード:
2929909090概要:
292929909090他の窒素含有化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
292929909090他の窒素機能を有する化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Tris(dimethylamino)phosphine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | A7802212-5G |
Tris(dimethylamino)phosphine |
1608-26-0 | 97% | 5g |
RMB 68.80 | 2023-09-07 | |
| Oakwood | 386689-1g |
Hexamethylphosphorous triamide |
1608-26-0 | 95% | 1g |
$2985.00 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T12150-5g |
N,N,N',N',N'',N''-Hexamethylphosphinetriamine |
1608-26-0 | 97% | 5g |
¥39.0 | 2023-09-06 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017591-25g |
Tris(dimethylamino)phosphine |
1608-26-0 | 97% | 25g |
¥293 | 2024-05-25 | |
| TRC | H294225-10ml |
Hexamethylphosphorous Triamide |
1608-26-0 | 10ml |
$81.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T12150-25g |
N,N,N',N',N'',N''-Hexamethylphosphinetriamine |
1608-26-0 | 97% | 25g |
¥174.0 | 2023-09-06 | |
| Apollo Scientific | OR0499-25g |
Tris(dimethylamino)phosphine |
1608-26-0 | 95% | 25g |
£155.00 | 2025-02-19 | |
| FUJIFILM | 321-35653-100g |
Tris(dimethylamino)phosphine |
1608-26-0 | 100g |
JPY 50000 | 2023-09-15 | ||
| Enamine | EN300-175975-0.25g |
[bis(dimethylamino)phosphanyl]dimethylamine |
1608-26-0 | 94% | 0.25g |
$19.0 | 2023-09-20 | |
| abcr | AB116095-25 g |
Hexamethylphosphorous triamide, 97%; . |
1608-26-0 | 97% | 25g |
€89.10 | 2022-09-01 |
Tris(dimethylamino)phosphine サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:1608-26-0)三(二甲胺基)膦
注文番号:LE1730137
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:35
価格 ($):discuss personally
Tris(dimethylamino)phosphine 関連文献
-
Nicholas A. Barnes,Stephen M. Godfrey,Ruth T. A. Halton,Robin G. Pritchard,Zaki Safi,Joanne M. Sheffield 3 conformation in tris-dimethylaminophosphonium cations: A comparison of the reactions of (Me2N)3P with I–X (X = Cl Br I CN). Nicholas A. Barnes Stephen M. Godfrey Ruth T. A. Halton Robin G. Pritchard Zaki Safi Joanne M. Sheffield Dalton Trans. 2007 3252
-
Po-Hsiang Chuang,Yen-Jung Lai,Chun Che Lin,Tong-Mei Wang,Heesun Yang,Li-Deh Lin,Ru-Shi Liu RSC Adv. 2013 3 16639
-
Wen-Zhen Zhang,Tian Xia,Xu-Tong Yang,Xiao-Bing Lu Chem. Commun. 2015 51 6175
-
Richard J. Spears,Alina Chrzastek,Steven Y. Yap,Kersti Karu,Abil E. Aliev,James R. Baker,Vijay Chudasama Chem. Commun. 2022 58 5359
-
Junfeng Liu,Shutao Wang,Kostiantyn Kravchyk,Maria Ibá?ez,Frank Krumeich,Roland Widmer,Déspina Nasiou,Michaela Meyns,Jordi Llorca,Jordi Arbiol,Maksym V. Kovalenko,Andreu Cabot J. Mater. Chem. A 2018 6 10958
1608-26-0 (Tris(dimethylamino)phosphine) 関連製品
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1608-26-0)Tris(dimethylamino)phosphine

清らかである:99%/99%
はかる:50g/250g
価格 ($):152.0/437.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:1608-26-0)Hexamethylphosphorous triamide

清らかである:99%
はかる:200KG
価格 ($):問い合わせ




